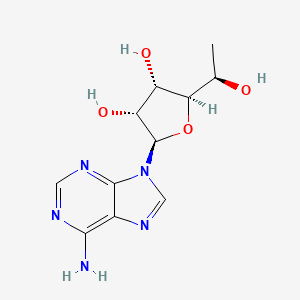
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the synthesis of materials with unique properties, such as liquid crystals and dyes.
作用機序
The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .
類似化合物との比較
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is unique due to the presence of both a trifluoromethyl group and a methyl ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C14H12F3NO2 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate |
InChI |
InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3 |
InChIキー |
IVCDVCIBUZLGME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




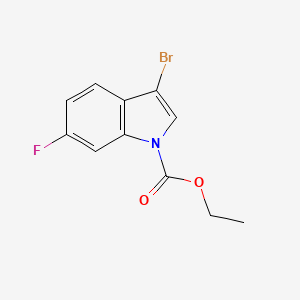


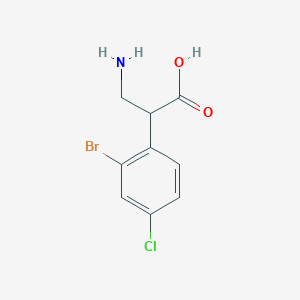

![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)
![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)
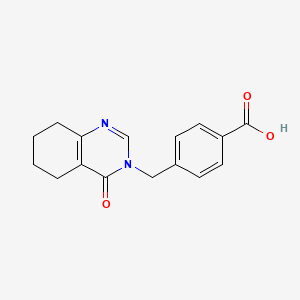
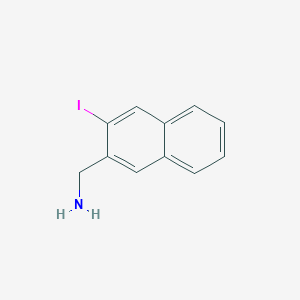
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
